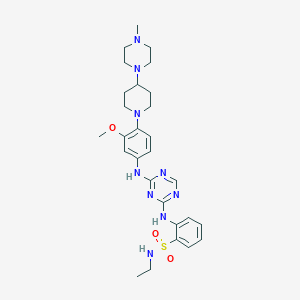
Perhexiline-d11 Maleate (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perhexiline-d11 (maleate) is a deuterated form of perhexiline maleate, a prophylactic antianginal agent. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of perhexiline. Perhexiline maleate was originally developed in the 1970s as a treatment for angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perhexiline-d11 (maleate) involves the incorporation of deuterium atoms into the perhexiline molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of perhexiline-d11 (maleate) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to verify the deuterium content and overall quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Perhexiline-d11 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur at specific positions within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of perhexiline-d11 (maleate) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of perhexiline-d11 (maleate) depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated metabolites, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Perhexiline-d11 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of perhexiline in various conditions.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of perhexiline.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the human body.
Industry: Applied in the development of new formulations and drug delivery systems
Wirkmechanismus
Perhexiline-d11 (maleate) exerts its effects by inhibiting the mitochondrial enzyme carnitine palmitoyltransferase-1 (CPT-1) and carnitine palmitoyltransferase-2 (CPT-2). This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization. This shift enhances oxygen efficiency during myocardial ischemia, reducing the symptoms of angina .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimetazidine: Another antianginal agent that shifts myocardial metabolism from fatty acids to glucose.
Ranolazine: A drug that inhibits the late phase of the sodium current in cardiac cells, reducing myocardial oxygen consumption.
Ivabradine: A selective inhibitor of the If current in the sinoatrial node, reducing heart rate without affecting myocardial contractility
Uniqueness of Perhexiline-d11 (maleate)
Perhexiline-d11 (maleate) is unique due to its deuterated nature, which allows for more precise pharmacokinetic and pharmacodynamic studies. The incorporation of deuterium atoms provides stability and helps in tracing the metabolic pathways of the compound, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C23H39NO4 |
|---|---|
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-[2-cyclohexyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]piperidine |
InChI |
InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D2,3D2,4D2,9D2,10D2,16D; |
InChI-Schlüssel |
JDZOTSLZMQDFLG-RRJIPZOESA-N |
Isomerische SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(CC2CCCCN2)C3CCCCC3)([2H])[2H])([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
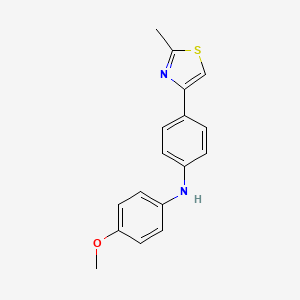
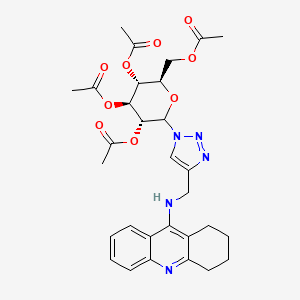

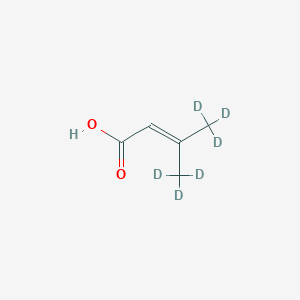
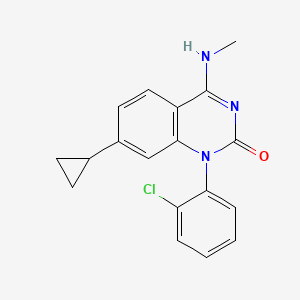
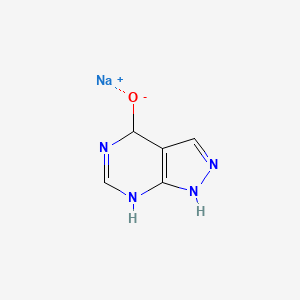
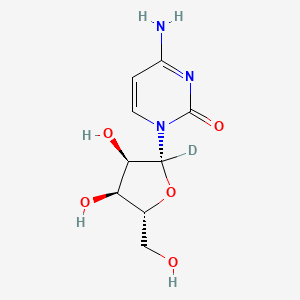
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410259.png)
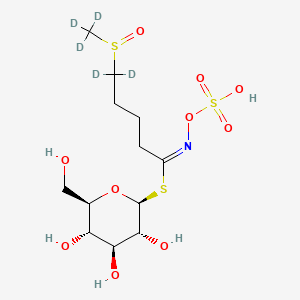
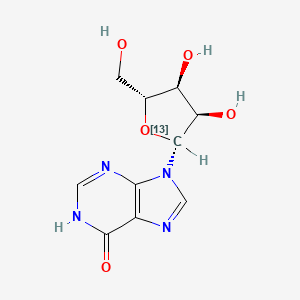
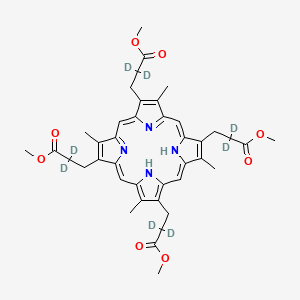
![8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-(7-hydroxy-2-oxo-4H-1,3-benzoxazin-3-yl)phenyl]octanamide](/img/structure/B12410269.png)
